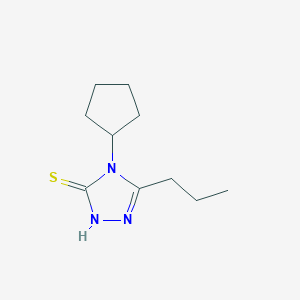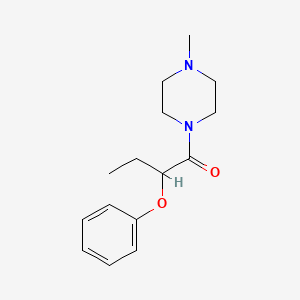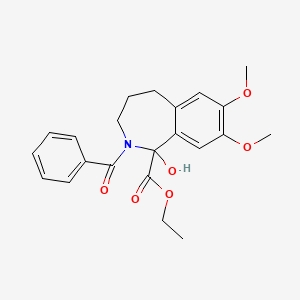![molecular formula C14H12N2O2S B6124746 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6124746.png)
2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various fields. This compound is a derivative of quinazolinone, which is known for its diverse biological activities. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been reported to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been reported to inhibit the growth of bacteria and fungi. The compound has been studied for its potential use in treating inflammatory diseases, as it has been shown to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone in lab experiments include its diverse biological activities and potential use in various research applications. The compound is relatively easy to synthesize, and its mechanism of action has been studied to some extent. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to understand its full mechanism of action.
将来の方向性
There are several future directions for research involving 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone. One direction is to further explore its potential use as an anti-inflammatory agent. Another direction is to study its potential use in treating bacterial and fungal infections. Additionally, further research is needed to understand its mechanism of action and potential use in cancer treatment. The compound could also be modified to improve its efficacy and reduce its toxicity. Overall, 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone has shown promising results in various research applications, and further studies are needed to fully understand its potential.
合成法
The synthesis of 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone has been reported using different methods. One of the most common methods involves the reaction of 2-aminobenzamide with 2-(furan-2-ylmethylthio)acetaldehyde in the presence of a catalyst. The reaction proceeds via the formation of an imine intermediate, which is then reduced to yield the desired product. Other methods involving different starting materials and reagents have also been reported.
科学的研究の応用
2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone has been studied for its potential use in various scientific research applications. The compound has been reported to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as an anti-inflammatory agent. The compound has shown promising results in preclinical studies, and further research is needed to explore its potential use in clinical settings.
特性
IUPAC Name |
2-(furan-2-ylmethylsulfanylmethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-14-11-5-1-2-6-12(11)15-13(16-14)9-19-8-10-4-3-7-18-10/h1-7H,8-9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCAVODNSACEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-{[1-(1-piperidinyl)cyclopentyl]methyl}acetamide](/img/structure/B6124684.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6124687.png)
![1'-(3-methoxyphenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B6124695.png)
![N-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6124697.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6124704.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6124710.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6124716.png)
![1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone](/img/structure/B6124731.png)

![ethyl 1-[(2E)-but-2-enoyl]-3-(2-fluorobenzyl)piperidine-3-carboxylate](/img/structure/B6124753.png)
![N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide](/img/structure/B6124763.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6124764.png)